molecular formula C8H15NO B13307794 1-(Piperidin-2-yl)prop-1-en-1-ol

1-(Piperidin-2-yl)prop-1-en-1-ol

Cat. No.: B13307794
M. Wt: 141.21 g/mol
InChI Key: LNYADMMJSVCTEK-WAPJZHGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Chemical Significance

The chemical identity and reactivity of 1-(Piperidin-2-yl)prop-1-en-1-ol are defined by its two primary structural components: the piperidine (B6355638) ring and the allyl alcohol side chain.

Piperidine is a saturated heterocyclic amine consisting of a six-membered ring with five methylene (B1212753) bridges and one nitrogen atom. wikipedia.orgijrst.com This fundamental structure is a cornerstone in medicinal chemistry and is found in a vast number of natural alkaloids and synthetic pharmaceuticals. wikipedia.orgnih.gov

The piperidine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. ijrst.com In this conformation, substituents can occupy either axial or equatorial positions, which can significantly influence the molecule's stability and reactivity. The nitrogen atom in the ring imparts basic properties and can act as a nucleophile or a base in chemical reactions. wikipedia.orgmsu.edu Piperidine and its derivatives are widely used as building blocks in organic synthesis, for example, in the formation of enamines for use in Stork enamine alkylation reactions. wikipedia.orgnih.gov The prevalence of the piperidine scaffold in drug design is due to its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for introducing molecular diversity. researchgate.netnih.gov

Properties of Piperidine
PropertyValueSource
Chemical FormulaC₅H₁₁N wikipedia.org
Molar Mass85.150 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.org
Boiling Point106 °C (223 °F; 379 K) wikipedia.org
Solubility in waterMiscible wikipedia.org
Acidity (pKa of conjugate acid)11.22 wikipedia.org

Allyl alcohols are a class of alcohols where the hydroxyl group is attached to an sp³-hybridized carbon atom that is adjacent to a carbon-carbon double bond. The parent compound, allyl alcohol (prop-2-en-1-ol), is a versatile building block in organic synthesis. nih.govwikipedia.org This functional group is a precursor for a wide array of chemical transformations, enabling the synthesis of complex molecules, including flame-resistant materials, drying oils, and plasticizers. wikipedia.org

Key reactions of allyl alcohols include oxidation to form acrolein or acrylic acid, epoxidation of the double bond to yield glycidol, and various coupling reactions. wikipedia.orgorganic-chemistry.org The development of catalytic methods for the asymmetric synthesis of chiral allylic alcohols is a significant area of research, as these chiral synthons are valuable intermediates in the production of pharmaceuticals. organic-chemistry.orgorganic-chemistry.org The synthesis of allyl alcohols can be achieved through several methods, such as the reduction of α,β-unsaturated ketones (Luche reduction), allylic oxidation of alkenes, or the reaction of vinyl Grignard reagents with aldehydes. wikipedia.orgorganic-chemistry.org

Properties of Allyl Alcohol
PropertyValueSource
Chemical FormulaC₃H₆O wikipedia.org
Molar Mass58.08 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.org
Boiling Point97 °C (207 °F; 370 K) orgsyn.org
Solubility in waterMiscible wikipedia.org
IUPAC NameProp-2-en-1-ol wikipedia.org

Historical Context of Related Piperidine-Alkenol Scaffolds

The piperidine structural motif is abundant in nature, particularly in alkaloids, which have been a source of medicinally active compounds for centuries. ijrst.comnih.gov The name "piperidine" itself originates from Piper, the genus for pepper, from which the alkaloid piperine (B192125) was first isolated. ijrst.com Many historical alkaloids, such as coniine (from poison hemlock) and lobeline (B1674988) (from Indian tobacco), feature a substituted piperidine ring. ijrst.com The exploration of these natural products has driven the development of synthetic methodologies for creating and functionalizing the piperidine core.

While a specific historical timeline for the synthesis of simple piperidine-alkenol scaffolds like this compound is not well-documented, the synthesis of related structures has been a long-standing area of interest. Research has often focused on more complex natural products or analogues with significant biological activity. For instance, the synthesis of tetracyclic bis-piperidine alkaloids found in marine sponges represents a significant challenge and achievement in organic chemistry. mdpi.com

The development of methods to synthesize functionalized piperidines, including those with alcohol-containing side chains (piperidine-alkanols), has been crucial for medicinal chemistry. researchgate.netnih.gov These efforts have laid the groundwork for accessing a wide variety of piperidine-based structures, including the less common piperidine-alkenol scaffold, by providing a toolbox of reactions for ring formation and side-chain manipulation.

Academic Research Landscape and Scope

Direct academic research focusing specifically on this compound appears to be limited, with no extensive studies or applications prominently featured in the scientific literature. PubChem, a public database of chemical information, contains an entry for the related ketone, 1-(Piperidin-2-yl)prop-2-en-1-one (B13168850), but detailed research on the enol form is scarce. nih.gov

However, the academic landscape for the constituent parts of the molecule is vast. Research on piperidine derivatives is a highly active field, with thousands of papers published annually exploring their synthesis and application in drug discovery. nih.gov These studies span a wide range of therapeutic areas, including neurodegenerative diseases like Alzheimer's, cancer, and infectious diseases. nih.govnih.gov

Similarly, the synthesis and application of allyl alcohols are subjects of continuous research, with a focus on developing new, efficient, and stereoselective synthetic methods. nih.govorganic-chemistry.orgorganic-chemistry.org The combination of these two important structural motifs in this compound suggests potential areas for future research. The molecule could serve as a versatile intermediate for synthesizing more complex piperidine-based compounds. The allyl alcohol moiety could be modified through various reactions, such as oxidation, epoxidation, or rearrangement, to generate a library of derivatives for biological screening. Given the established importance of both the piperidine ring and the allyl alcohol group, their combination in a single, relatively simple molecule provides a platform for exploring new chemical space in the ongoing search for novel bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(Z)-1-piperidin-2-ylprop-1-en-1-ol

InChI

InChI=1S/C8H15NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9-10H,3-6H2,1H3/b8-2-

InChI Key

LNYADMMJSVCTEK-WAPJZHGLSA-N

Isomeric SMILES

C/C=C(/C1CCCCN1)\O

Canonical SMILES

CC=C(C1CCCCN1)O

Origin of Product

United States

Synthetic Methodologies for 1 Piperidin 2 Yl Prop 1 En 1 Ol and Analogues

Direct Synthetic Approaches to 1-(Piperidin-2-yl)prop-1-en-1-ol

Direct synthesis of this compound would likely involve the formation of the enol tautomer from a corresponding ketone or the direct construction of the enol structure. Enamines, which are nitrogen analogs of enols, are typically formed from the reaction of a secondary amine with an aldehyde or ketone containing an α-hydrogen. wikipedia.orgmasterorganicchemistry.com The formation of an enamine from a secondary amine and a carbonyl compound is a well-established reaction, often catalyzed by acid to facilitate the dehydration step. wikipedia.orgyoutube.com This suggests a plausible direct route to an enamine precursor of the target enol.

A potential direct synthetic route could involve the condensation of a piperidine (B6355638) derivative with propanal. The resulting iminium salt, if deprotonated at the α-carbon, would yield an enamine. masterorganicchemistry.com Subsequent hydrolysis of this enamine could potentially yield the desired enol, although the equilibrium often favors the keto tautomer.

Considerations for Stereocontrol in Synthesis

Achieving stereocontrol in the synthesis of 2-substituted piperidines is a critical aspect of synthetic design. nih.govrsc.org The stereochemical configuration of substituents on the piperidine ring can significantly influence the biological activity of the molecule. google.com For the synthesis of this compound, stereocontrol would be crucial at the C2 position of the piperidine ring and potentially at the double bond of the propenol side chain.

Several strategies have been developed for the stereoselective synthesis of piperidine derivatives. These include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. nih.govgoogle.comescholarship.org For instance, enantioselective synthesis of 2-substituted piperidines has been achieved through methods like the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using iridium(I) catalysts with chiral P,N-ligands. nih.gov Another approach involves the diastereoselective carbolithiation of α-aryl piperidine enecarbamates, which allows for the controlled introduction of substituents at the C2 and C3 positions. escholarship.org

In the context of this compound, if a precursor ketone such as 1-(piperidin-2-yl)propan-1-one is synthesized, its subsequent reduction to the alcohol would require stereocontrol. The diastereoselective reduction of α-amino ketones has been investigated, with selectivity often depending on the steric and electronic nature of the substituents. cdnsciencepub.comnih.gov

Optimization of Reaction Conditions

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product. Factors such as solvent, temperature, catalyst, and reaction time can have a profound impact on the outcome of a synthetic transformation. For instance, in the synthesis of substituted piperidines, various catalytic systems and reaction conditions have been explored to improve efficiency and selectivity. ajchem-a.com

In a potential synthesis of this compound via a Grignard reaction with a 2-piperidinecarboxaldehyde derivative, the choice of solvent and temperature would be critical to control the addition reaction and minimize side products. researchgate.net Similarly, for enamine formation, the removal of water, often by azeotropic distillation or the use of a dehydrating agent, is crucial to drive the equilibrium towards the product. masterorganicchemistry.com

ParameterPotential ConditionRationale
Solvent Aprotic (e.g., THF, Diethyl ether)To avoid reaction with organometallic reagents or quenching of reactive intermediates.
Temperature Low to ambientTo control exothermic reactions and improve selectivity.
Catalyst Acid or BaseTo facilitate condensation or other key steps. The choice depends on the specific reaction mechanism.
Protecting Groups Boc, CbzTo protect the piperidine nitrogen during certain transformations and can influence stereoselectivity.

Synthesis via Precursor Functional Group Transformations

An alternative to direct synthesis is the preparation of the target molecule through the chemical modification of a suitable precursor. This often provides more flexibility and control over the final structure.

Routes from Piperidinyl Ketones

A plausible synthetic strategy involves the synthesis of a piperidinyl ketone, such as 1-(piperidin-2-yl)propan-1-one, followed by its conversion to the desired enol. The synthesis of such ketones has been documented in the literature. clockss.orgnih.gov For example, pelletierine, which is (R)-1-(piperidin-2-yl)propan-2-one, is a known natural product. nih.gov The synthesis of piperidin-2-yl-piperidin-1-yl-methanone has also been reported. chemicalbook.com

The reduction of the carbonyl group in a precursor like 1-(piperidin-2-yl)propan-1-one would yield the corresponding alcohol, 1-(piperidin-2-yl)propan-1-ol. This alcohol could then potentially be dehydrated to form the target enol, although controlling the regioselectivity of the elimination to favor the desired enol over other isomers would be a challenge.

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with the choice often depending on the desired stereoselectivity and the presence of other functional groups. The diastereoselective reduction of α-amino ketones is particularly relevant here. cdnsciencepub.comnih.gov Studies have shown that the stereochemical outcome can be influenced by the choice of reducing agent and the nature of the substituents on the ketone. nih.gov For example, high syn-selectivity has been observed in the reduction of α-alkoxy, α-acyloxy, and α-dialkylamino ketones with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of fluoride (B91410) ion catalysis. nih.gov

Reducing AgentTypical SubstrateOutcome
Sodium Borohydride (NaBH4)Aldehydes, KetonesReduction to corresponding alcohols.
Lithium Aluminum Hydride (LiAlH4)Aldehydes, Ketones, Esters, Carboxylic AcidsPowerful reducing agent for a wide range of carbonyls.
Polymethylhydrosiloxane (PMHS)α-alkoxy, α-acyloxy, and α-dialkylamino ketonesHigh syn-diastereoselectivity. nih.gov
Wolff-Kishner ReductionKetones, AldehydesDeoxygenation to the corresponding alkane. wikipedia.org

Routes from Alkenol Precursors with Related Heterocycles

Another synthetic avenue involves starting with a precursor that already contains the alkenol moiety but is attached to a different heterocyclic system, or a precursor that can be readily converted to the desired piperidine ring. The synthesis of various 2-alkenylpiperidines has been described, which could serve as starting points for the introduction of the hydroxyl group. acs.org

For instance, the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs has been reported, demonstrating the feasibility of constructing piperidine rings bearing alcohol functionalities. nih.gov Additionally, methods for the synthesis of substituted piperidines from endocyclic enamine derivatives have been developed, which could be adapted to introduce the desired propenol side chain. researchgate.net The synthesis of 1-(2-hydroxy-phenyl)-3-piperidin-1-yl-propenone also highlights the formation of a propenone structure attached to a piperidine ring, which could potentially be reduced to the target enol. researchgate.net

The exploration of these diverse synthetic strategies, drawing upon established methodologies for piperidine synthesis and functional group transformations, will be crucial for the successful preparation of this compound and its analogs.

Vinylation Reactions

Vinylation reactions represent a crucial step in the synthesis of unsaturated compounds like this compound. These reactions introduce a vinyl group onto a substrate, which can then be further functionalized. A common approach involves the palladium-catalyzed cross-coupling of aryl or vinyl halides with a vinylating agent. nih.gov

For instance, the preparation of styrenes, which are structurally related to the propenol side chain, has been optimized using inexpensive organosilicon reagents. nih.gov Divinyltetramethyldisiloxane (DVDS) has been employed as a vinyl source in palladium-catalyzed reactions with aromatic iodides and bromides. nih.gov The optimization of these reactions often involves a designed selection of reagents, catalysts, and reaction conditions to achieve high yields. nih.gov

Key factors influencing the success of vinylation reactions include the choice of palladium catalyst, the activator (such as potassium trimethylsilanoate), and the solvent. nih.gov For less reactive aryl bromides, elevating the temperature or using bulky phosphine (B1218219) ligands can facilitate the coupling. nih.gov While direct vinylation to form the enol is less common, the introduction of a vinyl group onto a suitable precursor, followed by hydration or another functional group transformation, can lead to the desired alkenol structure.

Advanced Synthetic Strategies for Piperidine and Alkenol Units

The construction of the piperidine ring is a fundamental aspect of synthesizing compounds like this compound. Intramolecular cyclization is a powerful strategy where a linear precursor containing a nitrogen source and a reactive site cyclizes to form the heterocyclic ring. nih.gov This approach offers a high degree of control over the final structure. nih.gov

Intramolecular Cyclization Reactions for Piperidine Ring Formation.nih.gov

Intramolecular cyclization reactions are a cornerstone in the synthesis of piperidines. nih.govmdpi.com These reactions involve the formation of the heterocyclic ring from a single molecule containing all the necessary atoms. nih.gov The process is typically initiated by activating specific functional groups, often requiring a catalyst or specific reaction conditions. nih.gov A major advantage of this approach is the potential for high stereo- and regioselectivity. nih.gov

Achieving enantiopure piperidine derivatives is a significant goal in pharmaceutical synthesis. Asymmetric cyclization methods are employed to control the stereochemistry of the newly formed chiral centers. researchgate.net One notable strategy is the "Clip-Cycle" approach, which has been successfully used to synthesize 3-spiropiperidines. rsc.orgwhiterose.ac.ukrsc.org This two-step method involves an initial E-selective cross-metathesis ("Clip") followed by an intramolecular asymmetric aza-Michael cyclization ("Cycle") catalyzed by a chiral phosphoric acid. rsc.orgwhiterose.ac.ukrsc.org

Another approach to asymmetric synthesis involves the reduction of α-azido aryl ketones to the corresponding alcohols, which serves as a key step. researchgate.net This is often followed by ring-closing metathesis and dihydroxylation to introduce the desired stereocenters. researchgate.net The choice of catalyst, such as β-cyclodextrin or oxazaborolidine, is crucial for achieving high enantioselectivity in the reduction step. researchgate.net

Table 1: Asymmetric Cyclization Approaches
Methodology Key Features Catalyst/Reagent Reference
"Clip-Cycle"Two-step: Cross-metathesis and aza-Michael cyclizationChiral Phosphoric Acid rsc.orgwhiterose.ac.ukrsc.org
Asymmetric ReductionReduction of α-azido ketones followed by RCMβ-Cyclodextrin, Oxazaborolidine researchgate.net

Transition metal catalysts, particularly palladium, are widely used to facilitate the synthesis of piperidines through various cyclization reactions. tandfonline.comnih.gov Palladium-catalyzed hydroamination is a powerful method for forming carbon-nitrogen bonds intramolecularly. acs.orgnih.gov This reaction involves the addition of an amine N-H bond across a carbon-carbon double or triple bond. acs.org For example, a palladium-catalyzed regioselective N-H insertion into the double bond of 1,2-dihydropyridine has been developed for the synthesis of chiral aminopiperidines. acs.org

The choice of ligand is critical in palladium-catalyzed reactions to control selectivity and reactivity. nih.gov For instance, 8-aminoquinoline (B160924) has been used as a directing group for palladium-catalyzed intramolecular hydroamination to synthesize five- and six-membered heterocycles. nih.gov Other metals like rhodium have also been used in hydrogenation and hydroamination reactions to produce piperidine derivatives. organic-chemistry.org

Table 2: Metal-Catalyzed Cyclization Examples
Metal Catalyst Reaction Type Substrate Type Key Feature Reference
PalladiumHydroamination1,2-DihydropyridineRegioselective N-H insertion acs.org
PalladiumHydroaminationAlkenesUse of directing groups nih.gov
PalladiumCarboaminationAlkenesStereoselective formation of C-C and C-N bonds nih.gov
RhodiumHydroamination1-(3-aminopropyl)vinylarenesanti-Markovnikov addition organic-chemistry.org

Electrophilic cyclization is another important strategy for constructing the piperidine ring. nih.gov In this approach, an electrophile activates a double or triple bond within the substrate, which is then attacked by an internal nucleophile, typically a nitrogen atom, to close the ring. organic-chemistry.org

A variety of electrophilic reagents can be employed. For instance, tert-butyl hypoiodite (B1233010) has been used for the cyclization of N-alkenylamides to form various N-heterocycles. organic-chemistry.org Similarly, intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce heterocyclic structures. organic-chemistry.org Heating a homoallylic amine with DMSO and HCl can lead to a Prince-type cyclization, yielding a 4-chloropiperidine. youtube.com These methods often provide good yields and can tolerate a range of functional groups. organic-chemistry.orgyoutube.com

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a widely used method for forming C-N bonds and constructing piperidine rings. ntu.edu.sgresearchgate.net This reaction can be performed intramolecularly to achieve cyclization. ntu.edu.sg The endo-aza-Michael addition, though less common than the exo variant, has been successfully applied in the synthesis of piperidines. ntu.edu.sg

Aza-Robinson annulation is a related strategy that combines a conjugate addition with an intramolecular aldol (B89426) condensation to create fused bicyclic amides, which can be precursors to alkaloid structures. nih.gov Biocatalytic approaches have also emerged, utilizing transaminases to mediate aza-Michael reactions for the enantioselective preparation of 2,6-disubstituted piperidines. nih.gov These enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis. nih.gov

Intramolecular Silyl-Prins Reaction

The intramolecular silyl-Prins reaction is an effective method for synthesizing tetrahydropyridine (B1245486) derivatives. thieme-connect.de This reaction typically involves the cyclization of N-substituted Z-4-trimethylsilyl-3-buten-1-ylamines. thieme-connect.de The use of silanes in terminating cyclization reactions has become a popular and extensively reviewed synthetic strategy. thieme-connect.de While the silyl-Prins reaction has been successfully applied to the synthesis of dihydropyrans, its application to form tetrahydropyridine rings is also of significant interest. thieme-connect.de Lewis acid-mediated Prins-type cyclizations are a key area of exploration for tetrahydropyridine synthesis. thieme-connect.de

The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by aluminum chloride (AlCl₃) in the presence of a trimethylsilyl (B98337) halide, yields trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org

Table 1: Intramolecular Silyl-Prins Reaction for Piperidine Synthesis

CatalystHalide SourceSubstratesProductSelectivityReference
AlCl₃ (5 mol%)Trimethylsilyl halide (2 equiv)N-tosyl homoallylamine, Carbonyl compoundstrans-2-substituted-4-halopiperidinesHigh diastereoselectivity organic-chemistry.org
Reductive Cyclization Strategies (e.g., of amino acetals, amino acid derivatives)

Reductive cyclization offers a versatile pathway to piperidine derivatives from various precursors. One notable example is the diastereoselective reductive cyclization of amino acetals, which can be prepared through a nitro-Mannich reaction. mdpi.com The stereochemistry established in the initial Mannich reaction is maintained during the subsequent reductive cyclization step, allowing for stereocontrol in the final piperidine product. mdpi.com

Another approach involves the reductive cyclization of 6-oxoamino acid derivatives. These precursors can be synthesized via conjugate addition of organozinc reagents, derived from amino acids like L-serine, to enones. The subsequent stereoselective reduction of the intermediate imine leads to the formation of 2,6-disubstituted piperidines. whiterose.ac.uk

Furthermore, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid. niscpr.res.in This multi-step process involves diesterification, reduction to a diol, and subsequent cyclization of the corresponding ditosylate with various amines. niscpr.res.in

A general method for synthesizing piperazines, which shares similarities with piperidine synthesis, involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization of the oxime groups. nih.gov

Desymmetrization Approaches

Desymmetrization of prochiral or meso compounds provides an elegant strategy for the enantioselective synthesis of substituted piperidines. nih.govnih.gov This method involves the selective transformation of one of two enantiotopic groups in a symmetrical molecule, thereby introducing chirality.

One such approach involves the cyclocondensation of an amino alcohol like (R)-phenylglycinol with a prochiral delta-oxo diacid derivative. This process can proceed with high stereoselectivity through dynamic kinetic resolution or desymmetrization of diastereotopic or enantiotopic ester groups to generate chiral non-racemic oxazolo[3,2-a]piperidone lactams. nih.gov Subsequent removal of the chiral auxiliary yields enantiopure polysubstituted piperidines. nih.gov

Zu et al. developed a desymmetrization approach for piperidine synthesis through a selective lactam formation. mdpi.com This method has been applied to the synthesis of a γ-secretase modulator. mdpi.com Another strategy involves the enzymatic desymmetrization of meso cis-2,6- and cis,cis-2,4,6-substituted piperidines through stereoselective acylation, yielding monoesters with high enantiomeric purity. capes.gov.br

Table 2: Desymmetrization Approaches for Piperidine Synthesis

StrategyStarting MaterialKey Intermediate/ProductKey FeaturesReference
Cyclocondensation/Dynamic Kinetic Resolution(R)-phenylglycinol, Prochiral delta-oxo diacid derivativeChiral non-racemic oxazolo[3,2-a]piperidone lactamsHigh stereoselectivity nih.gov
Selective Lactam FormationNot specifiedPiperidinyl acetic acid γ-secretase modulatorsDiastereoselective lactam formation mdpi.comacs.org
Enzymatic Acylationmeso cis-2,6- and cis,cis-2,4,6-substituted piperidines(2S,6R) and (2S,4R,6R) monoestersHigh enantiomeric purity using Candida antarctica lipase (B570770) capes.gov.br

Mannich Reaction Variants for Piperidine Scaffold Construction

The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds, and its variants are widely used for constructing the piperidine skeleton. nih.govrsc.org

Decarboxylative Mannich Reactions

Decarboxylative Mannich reactions provide a direct route to 2-substituted piperidines. rsc.org This reaction mimics the biosynthetic pathway of many piperidine alkaloids, which involves the Mannich-type addition of a nucleophile to a cyclic imine intermediate, followed by decarboxylation. rsc.org In a laboratory setting, this can be achieved by reacting a cyclic imine with a β-ketoacid, which undergoes spontaneous decarboxylation to yield the 2-substituted piperidine. nih.gov

A multi-enzymatic, one-pot approach combining a lipase and an α,ω-diamine transaminase enables the synthesis of a variety of 2-substituted N-heterocycle alkaloids through a sequence of hydrolysis, transamination, and a decarboxylative Mannich reaction. rsc.org

Nitro-Mannich/Reduction Cyclization Sequences

The nitro-Mannich reaction, followed by a reduction and cyclization sequence, is a powerful method for the asymmetric synthesis of piperidines. mdpi.comresearchgate.net The diastereoselective Mannich reaction between a functionalized acetal (B89532) and an imine establishes the stereocenters, which are then carried through the reductive cyclization step to produce the final piperidine with controlled stereochemistry. mdpi.com

Prins and Aza-Prins Reactions for Heterocycle Formation

The Prins and aza-Prins reactions are valuable cyclization reactions for the formation of various heterocycles, including piperidines. acs.orgrsc.org

The aza-Prins reaction, in particular, is an efficient method for synthesizing saturated nitrogen-containing heterocycles. acs.orgnih.gov It typically involves the reaction of a homoallylic amine with an aldehyde, promoted by a Lewis acid. nih.govthieme-connect.com For instance, the NHC-Cu(I) complex and ZrCl₄ can promote the aza-Prins cyclization of homoallylic amines with aldehydes. The reaction proceeds through the formation of an iminium intermediate, which then undergoes a 6-endo-trig cyclization. nih.gov Indium trichloride (B1173362) has also been identified as a mild and effective Lewis acid for this transformation. rsc.org

A significant challenge in aza-Prins reactions has been the lack of diastereoselectivity and the formation of racemic products. acs.org However, recent advancements have addressed this by using chiral homoallylic amines, leading to the synthesis of both diastereomerically and enantiopure polysubstituted piperidines. acs.orgthieme-connect.com This stereoselective aza-Prins reaction has broad applicability in natural product synthesis. acs.org

A tandem alkynyl aza-Prins–Ritter reaction sequence has also been developed for the synthesis of piperidine derivatives. rsc.org

Table 3: Prins and Aza-Prins Reactions for Piperidine Synthesis

Reaction TypePromoter/CatalystSubstratesKey FeaturesReference
Aza-Prins CyclizationNHC-Cu(I) complex and ZrCl₄Homoallylic amines, AldehydesForms a carbocation at the 4-position, trans-selectivity nih.gov
Aza-Prins ReactionIndium trichlorideNot specifiedMild and successful Lewis acid promoter rsc.org
Stereoselective Aza-Prins ReactionLewis/Brønsted acidChiral homoallylic amines, AldehydesSynthesis of enantiopure piperidines acs.orgthieme-connect.com
Tandem Alkynyl Aza-Prins–Ritter ReactionTriflic acidNot specifiedSynthesis of N-(pyrrolidine-3-ylidenemethyl)acetamides and piperidine derivatives rsc.org
Lewis Acid Promoted Aza-Prins Reactions

The aza-Prins reaction is a highly effective method for synthesizing saturated nitrogen heterocycles, including the piperidine ring system. nih.govacs.org This reaction involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis acid. researchgate.net The process facilitates the formation of a carbon-carbon and a carbon-nitrogen bond in a single step. nih.gov

A range of Lewis acids can be employed to catalyze this transformation, with their choice often influencing the reaction's outcome. researchgate.net Indium trichloride (InCl₃) has been identified as a particularly mild and successful Lewis acid for promoting the aza-Prins reaction to form piperidines. rsc.org Similarly, iron(III) salts are recognized as sustainable catalysts for mediating these cyclizations under mild conditions. nih.govacs.org The reaction is versatile, accommodating N-alkyl, N-aryl, and even unprotected homoallylamines. researchgate.net The development of stereoselective aza-Prins reactions has been a significant advancement, enabling the synthesis of enantiopure multiply substituted piperidines, which are valuable for natural product synthesis. nih.govresearchgate.net

Lewis Acid CatalystSubstratesProduct TypeKey Findings & Reference
Indium Trichloride (InCl₃)Homoallylic amines and aldehydesPiperidines and PyrrolidinesFound to be a highly successful and mild catalyst for the reaction. rsc.org Can selectively produce azepanes depending on conditions. researchgate.net
Iron(III) Salts (e.g., FeCl₃)1-Amino-3-silyl-4-pentenes and aldehydesTetrahydroazepinesEnables the synthesis of seven-membered rings under mild, sustainable conditions. nih.govacs.org
TMSOTfHomoallylic amines and aldehydesTetrahydropyran derivativesReaction outcome is dependent on the Lewis acid; TMSOTf favors a tandem Sakurai-Prins cyclization. researchgate.net
Mechanistic Insights into Regioselectivity of Ring Closure

The regioselectivity of the aza-Prins cyclization—whether it yields a six-membered piperidine or a five-membered pyrrolidine—is governed by several factors. rsc.org The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is generated from the condensation of the homoallylic amine and the aldehyde in the presence of the Lewis acid. This intermediate then undergoes an intramolecular cyclization.

The crucial factor determining the ring size is the stability of the resulting carbocation formed after the intramolecular attack of the alkene. The cyclization can proceed via two pathways:

6-endo-trig cyclization: The nitrogen attacks the terminal carbon of the double bond, leading to a six-membered ring (piperidine).

5-exo-trig cyclization: The nitrogen attacks the internal carbon of the double bond, resulting in a five-membered ring (pyrrolidine).

The choice between these pathways is influenced by the substitution pattern of the homoallylic amine and the specific Lewis acid used. rsc.org For instance, the silyl-Prins cyclization, a variant of the reaction, involves the formation of an oxocarbenium ion that cyclizes to form a stabilized β-silyl carbocation, demonstrating how intermediates guide the reaction pathway. acs.org The nature of the Lewis acid can switch the reaction pathway, highlighting its critical role in controlling the cyclization outcome. acs.org Detailed mechanistic investigations have been conducted to understand these subtle aspects that control the formation of either the 5- or 6-membered ring products. rsc.orgacs.org

Wittig Reactions for Unsaturated Systems

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide. masterorganicchemistry.com This method is particularly useful for introducing unsaturated side chains onto a pre-existing heterocyclic core, such as a piperidine. For example, an α,β-unsaturated ester can be generated from a piperidine-based ketone through a Wittig reaction, which can then be further functionalized. nih.gov

The synthesis typically involves preparing the appropriate piperidine-containing carbonyl compound, such as a N-protected piperidin-4-one or a piperidine-2-carboxaldehyde. masterorganicchemistry.comnih.gov This carbonyl compound is then treated with a suitable phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate) to generate the desired alkene. This strategy has been successfully applied to produce 4-(substituted-benzylidene)piperidines and other unsaturated derivatives. acs.orgresearchgate.net A two-step protocol involving the formation of a 3-alkoxyamino lactam followed by a Wittig-like olefination provides a novel method for the C-3 exo-alkenylation of piperidines. acs.org

Piperidine Starting MaterialWittig Reagent/YlideProductReference
N-Protected Piperidin-4-onesPhosphonium ylides4-(Substituted-benzyl)piperidinesA practical method for synthesizing piperidines with exocyclic double bonds. acs.orgresearchgate.net
Ketones derived from conjugate addition to dihydropyridin-4(1H)-ones(Triphenylphosphoranylidene)acetateα,β-Unsaturated esters on a piperidine scaffoldUsed as a key step to introduce a C2 chain for further elaboration. nih.gov
N-benzyl Piperidine (via 3-alkoxyamino lactam)Stabilized phosphonium salts(E)-3-exo-alkenyl lactamsA two-step protocol for C–H alkenylation of saturated N-heterocycles. acs.org

Heck Reactions in Piperidine Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation and has been widely applied in the synthesis of piperidine derivatives. mdpi.com This reaction can be employed in either an intramolecular fashion to construct the piperidine ring itself or intermolecularly to functionalize a pre-existing piperidine scaffold. mdpi.comuniurb.it

Intramolecular Heck reactions are often highly efficient for forming five- and six-membered rings, typically yielding exo cyclization products. uniurb.it A significant advancement is the palladium-catalyzed reductive Heck coupling, which can construct highly substituted syn-piperidine rings with good stereoselectivity, avoiding the need for more toxic or sensitive reagents like Ni(COD)₂. rsc.orgresearchgate.net This method involves intercepting the alkylpalladium intermediate generated during the catalytic cycle with a hydride source. researchgate.net Various palladium catalysts, such as Pd(OAc)₂ or dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium, are effective, often in combination with phosphine ligands and a base. uniurb.itresearchgate.net

Reaction TypeCatalyst SystemReactantsKey Outcome & Reference
Reductive Heck Coupling (Intramolecular)Pd(OAc)₂, P(o-Tol)₃, HCO₂NaIodo-alkene amine precursorAchieved gram-scale synthesis of a key syn-piperidine intermediate. rsc.orgresearchgate.net
Intermolecular Heck CouplingPd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃Aryl chlorides and alkenesConditions developed for the coupling of less reactive aryl chlorides. uniurb.it
Intermolecular Heck Coupling(P(NC₅H₁₀)₃)₂Pd(Cl)₂Aryl bromides and olefinsA highly active and versatile catalyst system operating under mild conditions (100 °C). researchgate.net

Copper Catalysis in the Construction of Piperidine Derivatives

Copper-catalyzed reactions provide another important avenue for synthesizing piperidine derivatives. One notable method involves the reaction of protected β-aminoalkyl zinc iodides with an allylic dihalide, such as 3-chloro-2-(chloromethyl)prop-1-ene, under copper catalysis. whiterose.ac.uk This step is followed by a subsequent cyclization using a base like sodium hydride to yield enantiomerically enriched 5-methylenepiperidines in good yields. whiterose.ac.uk

The choice of copper catalyst can vary, with systems like CuBr.DMS being investigated as less toxic alternatives to stoichiometric CuCN·2LiCl. whiterose.ac.uk While catalytic CuBr.DMS sometimes gives higher yields, both systems are effective in promoting the allylation of organozinc reagents derived from amino acids. whiterose.ac.uk This organometallic approach has been successfully used to prepare 5-methylenepipecolates, which are versatile intermediates for further transformations into 2,5-disubstituted piperidines. whiterose.ac.uk Additionally, copper chromite has been used as a catalyst for the reductive hydrogenation of γ-cyano-esters to yield N-alkylpiperidines. rsc.org

Spectroscopic and Advanced Structural Characterization of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data for 1-(Piperidin-2-yl)prop-1-en-1-ol, including characteristic absorption frequencies, is not available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman data for this compound is not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

Detailed ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in the available resources.

Carbon-13 (¹³C) NMR Spectroscopy

Specific ¹³C NMR data, including chemical shifts (δ) for each carbon atom in this compound, is not available.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)

Information from 2D-NMR experiments, which would confirm the connectivity and spatial relationships between protons and carbons in this compound, is not available.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular formula is C₈H₁₅NO, which corresponds to a molecular weight of approximately 141.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 141. The fragmentation of this compound would likely proceed through several pathways, primarily involving the piperidine (B6355638) ring and the prop-1-en-1-ol side chain. Cleavage of the C-C bond between the piperidine ring and the side chain would be a prominent fragmentation pathway. The stability of the resulting fragments often dictates the major peaks observed in the spectrum.

A plausible fragmentation pattern would involve the loss of the propenol group, leading to a fragment corresponding to the piperidinyl cation. Other fragmentations could include ring-opening of the piperidine moiety or rearrangements involving the hydroxyl group.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IonNotes on Fragmentation Pathway
141[C₈H₁₅NO]⁺Molecular ion peak (M⁺)
124[C₈H₁₄N]⁺Loss of a hydroxyl radical (•OH)
84[C₅H₁₀N]⁺Cleavage of the bond between the piperidine ring and the side chain
57[C₃H₅O]⁺Fragment corresponding to the prop-1-en-1-ol side chain

Note: This table represents a prediction of the mass spectrum and is not based on published experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The UV-Vis spectrum of this compound would be characterized by absorptions due to the π → π* and n → π* transitions of the propenol chromophore.

The enol group (-C=C-OH) constitutes the primary chromophore in the molecule. The π → π* transition, typically of high intensity, is expected to occur in the lower wavelength region of the UV spectrum. The n → π* transition, arising from the non-bonding electrons of the oxygen and nitrogen atoms, would likely appear at a longer wavelength with lower intensity. The exact position of the absorption maximum (λ_max) can be influenced by the solvent polarity. In studies of similar compounds, such as enaminones, the electronic and spectroscopic properties have been investigated using both experimental and computational methods. researchgate.netmdpi.com

Table 2: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λ_max (nm)Predicted Molar Absorptivity (ε)Solvent
π → π~210-230HighEthanol
n → π~270-290LowEthanol

Note: The data in this table are estimations based on the expected behavior of the enol chromophore and are not from direct experimental measurement of the title compound.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, we can infer its likely structural features based on crystallographic studies of related piperidine derivatives. researchgate.netmdpi.comnih.gov

Single Crystal X-ray Diffraction (XRD) Analysis

A single crystal XRD analysis would determine the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This would allow for the accurate determination of bond lengths, bond angles, and torsion angles. For structurally similar piperidine compounds, various crystal systems have been observed, including monoclinic and triclinic systems. nih.gov The specific crystal packing would be influenced by the formation of intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~9.8
β (°)~105
Z4

Note: This table presents a hypothetical set of crystallographic parameters for illustrative purposes.

Conformational Analysis of the Piperidine Ring

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated heterocyclic rings. nih.govnih.gov The substituent at the 2-position can be either in an axial or equatorial position. The preferred orientation is determined by steric and electronic factors. In many 2-substituted piperidines, the substituent preferentially occupies the equatorial position to minimize steric hindrance. nih.gov However, the nature of the substituent and potential intramolecular interactions can influence this preference.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H⋯O, C-H⋯π, π-π interactions)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The most significant of these would be hydrogen bonding involving the hydroxyl group of the enol and the nitrogen atom of the piperidine ring. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and the hydroxyl oxygen can act as hydrogen bond acceptors.

Additionally, weaker C-H⋯O and potentially C-H⋯π interactions could play a role in stabilizing the crystal packing. The presence of these interactions is a common feature in the crystal structures of similar organic molecules. researchgate.net The collective effect of these interactions would define the supramolecular architecture of the compound in the crystalline state.

Elemental Analysis (CHNS)

A comprehensive search for experimental data regarding the elemental analysis (Carbon, Hydrogen, Nitrogen, Sulfur) of this compound did not yield specific research findings or data tables for this particular compound. While information on related piperidine derivatives is available, direct experimental elemental analysis results for the specified molecule could not be located in the public domain.

Theoretical elemental composition can be calculated based on the compound's molecular formula, which is C₈H₁₅NO. These theoretical values are fundamental for confirming the identity and purity of a synthesized sample when experimental data is available. The theoretical percentages are as follows:

Carbon (C): 68.04%

Hydrogen (H): 10.71%

Nitrogen (N): 9.92%

Oxygen (O): 11.33%

In a typical experimental setting, elemental analysis would be performed using a CHNS analyzer. The process involves the combustion of a small, precisely weighed sample of the compound in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The experimental percentages of C, H, N, and S are then compared to the theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is a strong indicator of the sample's purity and correct empirical formula.

Without access to published experimental data, a detailed discussion of research findings and a comparison with theoretical values for this compound cannot be provided at this time.

Data Tables

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011896.08868.04%
HydrogenH1.0081515.12010.71%
NitrogenN14.007114.0079.92%
OxygenO15.999115.99911.33%
Total 141.214 100.00%

Computational and Theoretical Investigations of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational cost.

Geometry Optimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For 1-(Piperidin-2-yl)prop-1-en-1-ol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The process would account for the flexibility of the piperidine (B6355638) ring and the rotational freedom around the single bonds.

Without experimental data, a table of optimized geometric parameters cannot be provided. However, a typical data table would resemble the following hypothetical example:

Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only and does not represent actual calculated data.

Parameter Bond/Angle Value
Bond Length C1-C2 1.34 Å
C2-C3 1.51 Å
C3-N 1.47 Å
N-C7 1.47 Å
C-O 1.35 Å
O-H 0.97 Å
Bond Angle C1-C2-C3 125°
C2-C3-N 110°
C3-N-C7 112°
Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds.

A hypothetical table of calculated vibrational frequencies might look like this:

Hypothetical Vibrational Frequencies for this compound This table is for illustrative purposes only and does not represent actual calculated data.

Frequency (cm⁻¹) Assignment
3500 O-H stretch
3050 C-H stretch (vinyl)
2950 C-H stretch (aliphatic)
1650 C=C stretch
1450 CH₂ bend
Prediction of Structural and Spectroscopic Parameters

DFT calculations can also predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Additionally, electronic properties such as dipole moment and polarizability can be determined, which provide insights into the molecule's interaction with electric fields.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

A table summarizing FMO analysis would typically include:

Hypothetical FMO Properties of this compound This table is for illustrative purposes only and does not represent actual calculated data.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydroxyl hydrogen and the C-H bonds.

Without specific calculations, a visual MEP map cannot be generated.

Natural Bond Orbital (NBO) Analysis (Stability, Hyperconjugation, Charge Delocalization)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized, chemically intuitive bonding orbitals. This approach provides valuable insights into electron density distribution, intramolecular interactions, and the stability of the molecule.

Stability and Hyperconjugation: The stability of this compound arises from various hyperconjugative interactions. These interactions involve the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization.

For this compound, key hyperconjugative interactions would be expected between:

The lone pair of the nitrogen atom (n) in the piperidine ring and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

The lone pairs of the oxygen atom (n) and the antibonding π* orbital of the C=C double bond.

The filled π orbital of the C=C double bond and the antibonding σ* orbitals of adjacent C-C and C-H bonds.

Charge Delocalization: NBO analysis also reveals how charge is distributed across the molecule. The delocalization of electron density from lone pairs and bonding orbitals into antibonding orbitals leads to a more dispersed charge distribution, which is energetically favorable. For instance, the interaction between the nitrogen lone pair and the σ* orbitals of the piperidine ring carbons would result in a slight positive charge on the nitrogen and a corresponding delocalization of negative charge onto the ring.

Illustrative NBO Analysis Data: The following table presents hypothetical E(2) values for the most significant hyperconjugative interactions that would be anticipated for this compound, based on analyses of similar structures.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
n(N)σ(C-C) ring5.8Lone Pair -> Antibond
n(O)π(C=C)20.5Lone Pair -> Antibond
π(C=C)σ(C-H)2.2Bond -> Antibond
σ(C-H)σ(C-C)1.5Bond -> Antibond

Note: This data is illustrative and represents typical values for such interactions.

Non-Covalent Interaction (NCI) Studies (van der Waals, Steric Repulsion)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. It is based on the electron density and its derivatives. The NCI plot, typically a 3D representation, uses a color scale to distinguish between different types of non-covalent interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Strong repulsive interactions (e.g., steric repulsion in crowded regions).

In a condensed phase or crystal structure, NCI analysis would highlight intermolecular hydrogen bonds and other van der Waals contacts that govern the packing of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, such as electronic transition energies, oscillator strengths, and UV-Vis absorption spectra. iastate.edursc.orgresearchgate.net It provides a computationally efficient way to understand how a molecule interacts with light. ohio-state.educore.ac.uk

For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic transitions. The primary electronic transitions would likely involve the promotion of an electron from a high-energy occupied molecular orbital to a low-energy unoccupied molecular orbital.

Key expected transitions would include:

π → π transition:* Associated with the C=C double bond of the prop-1-en-1-ol group. This is typically a strong absorption.

n → π transition:* Involving the promotion of an electron from a non-bonding lone pair orbital of the oxygen or nitrogen atom to the antibonding π* orbital of the double bond. These transitions are generally weaker than π → π* transitions.

Illustrative TD-DFT Data: A theoretical UV-Vis spectrum can be generated from TD-DFT calculations. The table below shows hypothetical data for the main electronic transitions of this compound.

TransitionWavelength (λ) (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S12850.015n(O) → π(C=C)
S0 → S22100.450π(C=C) → π(C=C)

Note: This data is illustrative. The exact wavelengths and intensities depend on the specific computational level of theory and solvent model used.

Fukui Function Analysis for Reactivity Sites (Electrophilic Attack)

Fukui functions are chemical reactivity indicators derived from conceptual DFT. They help to identify which atoms in a molecule are most susceptible to different types of chemical attack. The Fukui function for electrophilic attack, denoted as f⁺(r), indicates the sites where the molecule is most likely to accept an electron, i.e., where an electrophile would prefer to attack. A higher value of f⁺(r) on a particular atom suggests it is a more favorable site for electrophilic attack.

For this compound, the primary sites for electrophilic attack would be the atoms with the highest electron density and accessibility. The Fukui function f⁺(r) would likely be largest on:

The nitrogen atom of the piperidine ring due to its lone pair of electrons.

The oxygen atom of the hydroxyl group, also due to its lone pairs.

The carbon atoms of the C=C double bond , as the π-electron cloud is a region of high electron density.

By calculating the condensed Fukui function values for each atom, one could rank these sites in terms of their reactivity towards electrophiles.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. physchemres.org The NLO response of a molecule is related to how its charge distribution is distorted by an external electric field, which is quantified by the molecular polarizability (α) and the first hyperpolarizability (β). researchgate.netchemrxiv.org

For a molecule to have a significant NLO response, it often needs a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the piperidine ring can act as an electron donor, and the prop-1-en-1-ol moiety can act as part of a conjugating bridge. The presence of heteroatoms (N and O) introduces charge asymmetry, which is crucial for NLO activity.

Computational calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) would quantify the NLO potential of this molecule. A large β value is indicative of a strong NLO response.

Illustrative NLO Properties Data: The following table shows hypothetical calculated NLO properties for this compound.

PropertyCalculated Value
Dipole Moment (μ) (Debye)2.5
Mean Polarizability (α) (a.u.)85
First Hyperpolarizability (β) (a.u.)150

Note: This data is illustrative. NLO properties are highly sensitive to molecular conformation and the computational method used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ohio-state.edu An MD simulation would provide insights into the conformational flexibility of this compound.

Key insights from an MD simulation would include:

Conformational Preferences: The piperidine ring can exist in chair, boat, and twist-boat conformations. MD simulations would reveal the most stable conformation and the energy barriers for interconversion between them.

Intramolecular Hydrogen Bonding: The simulation would show the dynamics of the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, including its stability and persistence over time.

Solvation Effects: By including solvent molecules in the simulation box, one could study how the molecule interacts with its environment and how the solvent affects its conformation and dynamics.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.commdpi.com The Hirshfeld surface is a 3D surface defined around a molecule, colored according to the nature and closeness of intermolecular contacts.

Fingerprint Plots: A key output of Hirshfeld analysis is the 2D fingerprint plot, which summarizes all the intermolecular contacts. crystalexplorer.netresearchgate.net The plot is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions appear as distinct features on the plot.

For a hypothetical crystal structure of this compound, the fingerprint plot would likely show:

Sharp spikes: Indicative of strong, directional O-H···N or O-H···O intermolecular hydrogen bonds.

A large, diffuse region: Corresponding to numerous, weaker H···H contacts, which typically make up a large percentage of the total surface area. nih.gov

Wing-like features: Representing C-H···π interactions or other contacts involving the carbon and hydrogen atoms.

Illustrative Hirshfeld Surface Data: The table below shows a hypothetical percentage contribution of different intermolecular contacts to the total Hirshfeld surface area for this compound.

Contact TypePercentage Contribution (%)
H···H45.2
O···H / H···O28.5
C···H / H···C18.3
N···H / H···N7.8
Other0.2

Note: This data is illustrative and based on typical values for organic molecules with similar functional groups. mdpi.com

No Publicly Available Research Found on the Computational and Theoretical NMR Investigations of this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the Nuclear Magnetic Resonance (NMR) chemical shift predictions for the compound this compound were identified. Furthermore, experimental NMR data for this specific molecule, which would be essential for a comparative theoretical analysis, also appears to be absent from publicly accessible records.

The investigation sought to uncover research that applied computational methods, such as Density Functional Theory (DFT), to predict the ¹H and ¹³C NMR chemical shifts of this compound. Such studies are valuable for structural elucidation and for understanding the conformational dynamics of molecules. Typically, theoretical chemical shifts are calculated for various possible conformers of a molecule, and the results are then compared with experimentally obtained NMR spectra to determine the most stable conformations in solution.

While general methodologies for the theoretical NMR analysis of related piperidine derivatives are well-established in the chemical sciences, specific application to this compound has not been documented in the available literature. Research on similar structures often involves optimizing the molecular geometry, calculating the magnetic shielding tensors, and then referencing these to a standard to obtain the chemical shifts.

The absence of such dedicated research on this compound means that a detailed analysis, including data tables comparing theoretical and experimental NMR values as requested, cannot be provided at this time. Further research, including the synthesis and spectroscopic characterization of this compound, would be required to enable such a computational and theoretical investigation.

Chemical Reactivity and Transformations of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Reactions of the Allyl Alcohol Moiety

The allylic alcohol group in 1-(Piperidin-2-yl)prop-1-en-1-ol is a versatile functional group that can undergo a range of transformations, including oxidation, cyclization, halogenation, and nucleophilic substitution.

The double bond and the hydroxyl group of the allylic alcohol moiety are both susceptible to oxidation. The specific outcome of the oxidation reaction is highly dependent on the reagents and reaction conditions employed.

The epoxidation of allylic alcohols is a well-established transformation that introduces an epoxide ring into the molecule. Vanadium-catalyzed epoxidations are particularly noteworthy for their high stereoselectivity, which is directed by the allylic hydroxyl group. wikipedia.orgnih.gov In the case of this compound, a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), would be expected to yield the corresponding epoxy alcohol. nih.gov The stereochemistry of the resulting epoxide is influenced by the coordination of the allylic alcohol to the vanadium center, which directs the delivery of the oxygen atom to one face of the double bond. wikipedia.orgcsic.es

The Sharpless asymmetric epoxidation is another powerful method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgwayne.eduorganic-chemistry.org This reaction utilizes a titanium tetraisopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand to achieve high levels of enantioselectivity. wikipedia.orglibretexts.org The choice of the L-(+)-DET or D-(-)-DET ligand determines which enantiomer of the epoxy alcohol is formed. libretexts.org

Table 1: Representative Epoxidation Reactions of Allylic Alcohols

Catalyst SystemOxidantExpected Product with this compoundKey Features
VO(acac)₂tert-Butyl hydroperoxide (TBHP)(1-(Piperidin-2-yl)oxiran-2-yl)methanolHigh stereoselectivity directed by the hydroxyl group.
Ti(OiPr)₄ / DETtert-Butyl hydroperoxide (TBHP)Enantiomerically enriched (1-(piperidin-2-yl)oxiran-2-yl)methanolHigh enantioselectivity; choice of tartrate ligand determines product stereochemistry. wikipedia.orglibretexts.org

The allylic alcohol can be oxidized to an α,β-unsaturated aldehyde or further to a carboxylic acid. rsc.orgresearchgate.netrsc.org The choice of oxidizing agent is crucial to control the extent of the oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary allylic alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. stackexchange.com Other methods, like the use of manganese dioxide (MnO₂), are also effective for this transformation. organic-chemistry.org

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents or a two-step procedure are typically required. A one-pot method involves a copper-catalyzed oxidation to the aldehyde followed by a subsequent oxidation with sodium chlorite (B76162) (NaClO₂) to furnish the carboxylic acid. rsc.orgrsc.org Oxidative cleavage of the carbon-carbon double bond can also lead to the formation of carboxylic acids or aldehydes, depending on the specific conditions and the substitution pattern of the alkene. nih.govchemistryviews.orgresearchgate.netfrontiersin.org

Table 2: Oxidation of Allylic Alcohols

Reagent(s)Expected Product with this compoundTransformation
Pyridinium chlorochromate (PCC) or MnO₂3-(Piperidin-2-yl)propenalOxidation to aldehyde. stackexchange.comorganic-chemistry.org
1. CuBr, TEMPO, O₂ 2. NaClO₂, NaH₂PO₄3-(Piperidin-2-yl)propenoic acidOne-pot oxidation to carboxylic acid. rsc.orgrsc.org

The presence of the nucleophilic nitrogen atom in the piperidine (B6355638) ring and the electrophilic character that can be induced in the double bond allows for intramolecular cyclization reactions. nih.gov Gold-catalyzed intramolecular amination of allylic alcohols with alkylamines is a known method to form substituted piperidine derivatives. nih.gov Oxidative cyclization of related systems, such as 2-alkenylphenyl alkynyl ketones, can lead to the formation of new ring systems. elsevierpure.com In the context of this compound, particularly after N-acylation, intramolecular cyclization could potentially lead to the formation of indolizidine or quinolizidine (B1214090) alkaloid-like structures, which are common motifs in natural products. acs.orgresearchgate.netacs.org Oxidative cyclization of N-acylhydrazones has been shown to form 1,3,4-oxadiazoles, and similar reactivity might be envisaged for appropriately derivatized piperidine systems. rsc.org

The allylic position of this compound is susceptible to radical halogenation. N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of allylic positions, a reaction known as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.orglibretexts.orgchadsprep.com The reaction is typically initiated by light or a radical initiator. It is important to note that the reaction of NBS with alkenes in the presence of water can lead to the formation of bromohydrins. wikipedia.org

Table 3: Halogenation of Allylic Systems

ReagentConditionsExpected Product with this compoundReaction Type
N-Bromosuccinimide (NBS)Light or radical initiator, CCl₄1-(Piperidin-2-yl)-3-bromoprop-1-en-1-olAllylic Bromination. chadsprep.com
N-Bromosuccinimide (NBS)Aqueous DMSO2-Bromo-1-(piperidin-2-yl)propane-1,3-diolBromohydrin formation. wikipedia.org

The hydroxyl group of the allylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. wayne.edudntb.gov.uabeilstein-journals.orgyoutube.com Alternatively, under acidic conditions or in the presence of a transition metal catalyst, the hydroxyl group can be activated for direct substitution. dntb.gov.uabeilstein-journals.org This allows for the introduction of a variety of nucleophiles at the allylic position. Given the presence of the piperidine nitrogen, intramolecular nucleophilic attack is also a possibility, leading to cyclized products. The regioselectivity of the nucleophilic attack (at the α or γ position relative to the original hydroxyl group) can often be controlled by the choice of catalyst and reaction conditions. Nucleophilic substitution by piperidine on activated systems like 3-halogenocyclohex-2-enones has been studied, highlighting the nucleophilic character of the piperidine nitrogen. rsc.org

Oxidative Transformations

Reactions of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring of this compound is a nucleophilic center and can readily participate in reactions typical of secondary amines. The substitution at the C2 position by the propenol side chain can introduce steric hindrance, potentially influencing the reaction rates compared to unsubstituted piperidine.

N-alkylation of the piperidine nitrogen is a fundamental transformation that introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. This reaction typically proceeds by nucleophilic substitution of an alkyl halide or a similar electrophile. For this compound, this reaction would likely be carried out on its keto tautomer to avoid side reactions with the enol's double bond.

The general reaction can be represented as:

Generated code

Where R is an alkyl group and X is a halide.

The reaction is often performed in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of base and solvent can be critical. For instance, using a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF is a common practice. researchgate.net The rate of N-alkylation can be influenced by the steric bulk of both the alkylating agent and the substituent at the 2-position of the piperidine ring. acs.org

Table 1: Examples of N-Alkylation Conditions for Piperidine Derivatives

Alkylating AgentBaseSolventTemperatureNotes
Methyl IodideK₂CO₃AcetonitrileRoom Temp.A common and efficient method for methylation. researchgate.net
Ethyl BromideNaHDMF0 °C to Room Temp.NaH acts as a strong, non-nucleophilic base. researchgate.net
Benzyl BromideN,N-Diisopropylethylamine (DIPEA)AcetonitrileRoom Temp.DIPEA is a bulky, non-nucleophilic base that minimizes side reactions.

This table presents generalized conditions for N-alkylation of piperidine derivatives and is for illustrative purposes.

The piperidine nitrogen can also undergo acylation to form an amide. This is typically achieved by reacting the piperidine derivative with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. Similar to N-alkylation, the reaction is generally performed on the keto form.

The general reaction is:

Generated code

A base, such as triethylamine (B128534) or pyridine (B92270), is usually added to scavenge the HCl produced. Amidation is a robust reaction and is fundamental in the synthesis of many pharmaceutical compounds containing a piperidine moiety. nih.gov The reactivity can be affected by the steric hindrance around the nitrogen atom.

Table 2: Common Reagents for Amidation of Piperidines

Acylating AgentCoupling Agent/BaseSolventKey Features
Acetyl ChlorideTriethylamineDichloromethaneA standard method for introducing an acetyl group.
Benzoyl ChloridePyridineChloroformUsed for the synthesis of N-benzoyl derivatives.
Carboxylic AcidDCC/DMAPDichloromethaneCarbodiimide-mediated coupling for amide bond formation.

This table provides examples of common amidation reagents and conditions.

Transformations Involving Both Moieties (e.g., Ring Opening Reactions of Piperidine)

Transformations that involve both the piperidine ring and the side chain are less common and typically require specific reagents or conditions that can promote more complex rearrangements or fragmentations.

One such possibility is a ring-opening reaction. While piperidine itself is a stable ring system, certain derivatives can undergo ring cleavage. For instance, N-substituted piperidines bearing an allylic chain alpha to the nitrogen can undergo ring opening when treated with strong bases. researchgate.net Although the prop-1-en-1-ol side chain is not allylic to the nitrogen in the traditional sense, the enolate of the keto tautomer could potentially participate in more complex rearrangements under specific basic conditions.

Another potential transformation is an intramolecular cyclization or rearrangement. The presence of the ketone (in the tautomer) and the secondary amine offers the possibility of forming bicyclic structures through intramolecular condensation or Mannich-type reactions, especially if the side chain is modified to contain a suitable electrophilic center. For example, an intramolecular reductive amination could be envisioned if the side chain were to be oxidized to an appropriate aldehyde or ketone. rsc.org

A hypothetical intramolecular reaction could be the formation of a bicyclic iminium ion intermediate, which could then be trapped by a nucleophile. The feasibility of such reactions would be highly dependent on the specific reaction conditions and the stereochemistry of the starting material.

Table 3: Potential Transformations Involving Both Moieties

Reaction TypeReagents/ConditionsPotential Product TypeNotes
Intramolecular CondensationStrong Base/HeatBicyclic Aminal/EnamineHypothetical pathway, dependent on tautomer equilibrium.
Oxidative CyclizationOxidizing Agent followed by Acid/BaseFused Bicyclic HeterocycleWould require initial modification of the side chain.
Reductive Amination (Intramolecular)Reducing AgentBicyclic Piperidine DerivativeRequires the side chain to contain a carbonyl group relative to the amine. rsc.org

This table outlines hypothetical transformations and is for conceptual purposes.

Stereochemical Aspects of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Chirality and Isomerism in 1-(Piperidin-2-yl)prop-1-en-1-ol

This compound possesses two stereogenic centers and a carbon-carbon double bond, which gives rise to multiple stereoisomers. The first chiral center is the carbon atom at the 2-position of the piperidine (B6355638) ring. The second potential chiral center is the carbon atom bearing the hydroxyl group (C1 of the prop-1-en-1-ol side chain). The presence of the C=C double bond also introduces the possibility of geometric isomerism (E/Z isomerism).

The combination of these stereochemical features results in a number of possible stereoisomers. Specifically, for each geometric isomer (E and Z), there can be up to four stereoisomers, resulting from the two chiral centers. These stereoisomers are related as enantiomers and diastereomers.

Diastereoselective and Enantioselective Synthetic Routes

The synthesis of specific stereoisomers of substituted piperidines is a significant area of research in organic chemistry. While specific synthetic routes for this compound are not extensively documented in readily available literature, general methodologies for the diastereoselective and enantioselective synthesis of 2-substituted piperidines can be applied.

One common strategy involves the use of chiral auxiliaries or catalysts. For instance, asymmetric synthesis can be achieved through the use of transaminases for the stereoselective formation of 2-substituted piperidines from ω-chloroketones. acs.org Another approach is the diastereoselective reduction of a tetrasubstituted double bond in a piperidine β-enamino ester to yield specific diastereomers of methyl 2-piperidin-2-ylpropanoates. researchgate.net Furthermore, multicomponent reactions, such as the Ugi reaction followed by a series of cyclization and substitution steps, have been shown to produce pyrrolopiperazine-2,6-diones with high diastereoselectivity, which could be adapted for the synthesis of other piperidine derivatives. researchgate.net These methods highlight the potential for controlling the stereochemistry at the C2 position of the piperidine ring during synthesis.

Configurational Assignments (e.g., E/Z Isomerism of the C=C bond)

The geometric configuration of the carbon-carbon double bond in the prop-1-en-1-ol side chain is designated as either E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgscience-revision.co.ukwikipedia.orgpsiberg.com To assign the configuration, the substituents on each carbon of the double bond are ranked by atomic number. vanderbilt.edu

For the carbon atom bonded to the hydroxyl group, the substituents are -OH and the piperidin-2-yl group. The oxygen atom in the -OH group has a higher atomic number than the carbon atom of the piperidine ring, so the -OH group has higher priority. For the other carbon atom of the double bond, the substituents are a hydrogen atom and a methyl group (-CH3). The carbon atom of the methyl group has a higher atomic number than hydrogen, giving the methyl group higher priority.

Therefore:

In the Z-isomer , the high-priority groups (-OH and -CH3) are on the same side of the double bond. nih.gov

In the E-isomer , the high-priority groups (-OH and -CH3) are on opposite sides of the double bond. nih.gov

The table below summarizes the priority assignments for the substituents on the double bond.

Carbon of C=CSubstituent 1PrioritySubstituent 2Priority
C1'-OHHigh-C2H5N (ring)Low
C2'-CH3High-HLow

Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation)

The piperidine ring in this compound, like most six-membered saturated heterocyclic rings, is expected to adopt a chair conformation as its lowest energy state to minimize torsional and steric strain. researchgate.net For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position.

The conformational preference is largely dictated by steric interactions. Generally, a substituent in the equatorial position is more stable as it experiences less steric hindrance from the axial hydrogens on the same side of the ring (1,3-diaxial interactions). However, the presence of certain N-substituents can influence this preference. For instance, in some N-acyl-2-substituted piperidines, an axial conformation of the C2-substituent may be preferred to avoid unfavorable strain with the N-acyl group. rsc.org In the case of this compound, where the nitrogen is unsubstituted, the prop-1-en-1-ol group at the C2 position would likely favor the equatorial position to minimize steric interactions with the axial hydrogens at the C4 and C6 positions of the piperidine ring.

Computational studies on N-substituted piperidines have shown that while the chair conformation is generally the most stable, other conformers can also exist in equilibrium. researchgate.net The specific conformational equilibrium for this compound would also be influenced by factors such as solvent and temperature.

Derivatives and Analogues of 1 Piperidin 2 Yl Prop 1 En 1 Ol

Synthesis of Substituted Piperidine-Alkenol Derivatives

The synthesis of piperidine-alkenol derivatives can be approached through various established methodologies for constructing the substituted piperidine (B6355638) core, followed by the introduction or modification of the alkenol side chain. General strategies for creating substituted piperidines include the hydrogenation of corresponding pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions that allow for the rapid assembly of complex structures. nih.govmdpi.com

One common approach involves the use of pre-existing chiral building blocks, such as L-proline or L-pipecolinic acid, to introduce stereocenters into the piperidine ring. researchgate.net Another powerful technique is the stereoselective Mannich reaction, which can be employed to construct the piperidine ring with a high degree of control over the spatial arrangement of substituents. researchgate.net Furthermore, transition metal-catalyzed reactions, such as those involving palladium, have been developed for the synthesis of 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com

While direct synthesis of 1-(piperidin-2-yl)prop-1-en-1-ol is not extensively documented, the synthesis of its saturated analogue, 2-(piperidin-2-yl)propan-2-ol, provides insights into potential synthetic routes. One such method begins with the alkylation of piperidine with a suitable three-carbon synthon, such as 2-bromo-2-propanol, under basic conditions. This is followed by an acid-catalyzed cyclization to form the propan-2-ol moiety attached to the piperidine ring. smolecule.com Modification of the side chain, for instance, through dehydration, could then potentially lead to the desired alkenol.

Structural Modifications of the Piperidine Ring (e.g., N-substitution, ring substituents)

The properties of piperidine-containing compounds can be significantly influenced by the nature and position of substituents on the piperidine ring. These modifications can be introduced either during the synthesis of the ring itself or by functionalizing a pre-existing piperidine scaffold.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. A variety of substituents can be introduced at this position through standard alkylation or acylation reactions. For instance, N-substituted piperidines can be prepared via reductive amination of N-Boc-piperidin-4-one, followed by further modification on the nitrogen. researchgate.net Common N-substituents include alkyl, benzyl, and acyl groups, which can alter the compound's steric and electronic properties. ajchem-a.com

Ring Substituents: Substituents on the carbon atoms of the piperidine ring can be incorporated through several synthetic strategies. The use of substituted starting materials in cyclization reactions is a straightforward approach. For example, substituted pyridines can be hydrogenated to yield piperidines with corresponding substituents. mdpi.com Additionally, methods like the Pd(II)-catalyzed 1,3-chirality transition reaction allow for the synthesis of 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com The introduction of methyl groups on the piperidine ring has been shown to be a valuable strategy for exploring structure-activity relationships in various contexts. ajchem-a.com

Modification Type Synthetic Approach Examples of Substituents Reference
N-SubstitutionReductive amination, Alkylation, AcylationAlkyl, Benzyl, Acyl, Boc ajchem-a.comresearchgate.net
Ring SubstitutionHydrogenation of substituted pyridines, Catalytic cyclizationsMethyl, Other alkyl groups mdpi.comajchem-a.com

Variations in the Alkenol Side Chain (e.g., prop-2-yn-1-ol, related propenones)

Modifying the alkenol side chain of this compound offers another avenue for creating a diverse range of analogues. These variations include the introduction of different functional groups or altering the degree of saturation.

Prop-2-yn-1-ol Analogues: The synthesis of piperidine derivatives bearing a prop-2-yn-1-ol side chain is a valuable modification. For example, 1-(prop-2-yn-1-yl)piperidine (B1267447) can be synthesized through the reaction of piperidine with propargyl bromide in diethyl ether. This introduces an alkyne functionality, which can serve as a handle for further chemical transformations.

Propenone Analogues: The oxidation of the alcohol group in the propenol side chain leads to the corresponding propenone derivatives. These α,β-unsaturated ketones are versatile intermediates. The synthesis of 1-(piperidin-2-yl)prop-2-en-1-one (B13168850) and its derivatives can be achieved through various condensation reactions. For instance, Claisen-Schmidt condensation of N-benzyl-4-piperidinone with aromatic aldehydes yields related piperidinone derivatives containing an α,β-unsaturated carbonyl system.

Side Chain Variation Synthetic Method Key Reagents Reference
Prop-2-yn-1-olAlkylationPiperidine, Propargyl bromide
PropenoneOxidation/CondensationN-benzyl-4-piperidinone, Aromatic aldehydesNot specified

Heterocyclic Analogues (e.g., Pyridine/Quinoline-substituted Propenols/Propenones)

Replacing the piperidine ring with other heterocyclic systems, such as pyridine or quinoline, leads to another class of analogues with distinct electronic and structural properties.

Pyridine-Substituted Propenols/Propenones: The synthesis of pyridine-containing analogues can be achieved through various methods for constructing the pyridine ring. These include condensation reactions, cycloadditions, and multicomponent reactions. nih.govillinois.eduorganic-chemistry.orgbaranlab.orgcore.ac.ukyoutube.comnih.gov For example, a modular synthesis of highly substituted pyridines can be achieved through a cascade reaction involving the Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov Once the substituted pyridine core is assembled, the propenol or propenone side chain can be introduced using standard synthetic transformations.

Quinoline-Substituted Propenols/Propenones: Quinoline derivatives can be synthesized through well-established name reactions such as the Skraup synthesis, Combes synthesis, and Friedländer synthesis. iipseries.org The Friedländer synthesis, for instance, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to produce substituted quinolines. iipseries.orgyoutube.com More modern approaches include electrophilic cyclization of N-(2-alkynyl)anilines to afford 3-halogen-containing quinolines, which can be further functionalized. nih.gov The synthesis of quinoline-containing compounds is of significant interest due to their wide range of biological activities. nih.govorganic-chemistry.orgmdpi.comresearchgate.net

Heterocyclic Analogue General Synthetic Strategies Key Synthetic Reactions References
Pyridine-substitutedCondensation, Cycloaddition, Multicomponent reactionsHantzsch synthesis, Bohlmann-Rahtz synthesis nih.govillinois.eduorganic-chemistry.orgbaranlab.orgcore.ac.ukyoutube.comnih.gov
Quinoline-substitutedName reactions, Cyclization of functionalized anilinesSkraup synthesis, Friedländer synthesis, Electrophilic cyclization iipseries.orgyoutube.comnih.govnih.govorganic-chemistry.orgmdpi.comresearchgate.net

Saturated Piperidine Analogues (e.g., Piperidinyl Propanols)

The saturation of the propenol side chain leads to piperidinyl propanol (B110389) derivatives. These saturated analogues can exhibit different conformational preferences and biological activities compared to their unsaturated counterparts.

The synthesis of these compounds often involves the creation of the piperidine ring followed by the introduction of the propanol side chain. For instance, 2-(4-piperidyl)-2-propanol hydrochloride can be prepared via a multi-step sequence starting from a 4-piperidine carboxylate. This involves Boc protection of the piperidine nitrogen, alkylation of the ester group to form the 2-propanol structure, and subsequent deprotection. google.com Another route to a saturated analogue, 2-(piperidin-2-yl)propan-2-ol, involves the alkylation of piperidine with 2-bromo-2-propanol followed by cyclization. smolecule.com The synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives has also been reported, highlighting the accessibility of related structures. nih.gov

Saturated Analogue Synthetic Approach Starting Material Reference
2-(4-Piperidyl)-2-propanol hydrochlorideMulti-step synthesis with protection/deprotection4-Piperidine carboxylate google.com
2-(Piperidin-2-yl)propan-2-olAlkylation and cyclizationPiperidine smolecule.com

Advanced Research Perspectives and Methodological Innovations

Development of Novel Synthetic Strategies for Complex Architectures

The construction of highly functionalized and stereochemically complex piperidines is a central theme in organic synthesis. tandfonline.com Modern strategies are moving beyond classical methods to embrace efficiency, selectivity, and molecular diversity.

One powerful approach is the use of multicomponent reactions (MCRs) , which allow for the assembly of complex piperidine (B6355638) scaffolds from simple, readily available starting materials in a single step. tandfonline.com These reactions are highly convergent and atom-economical, making them ideal for creating libraries of diverse molecules for drug discovery. Another innovative strategy, inspired by the biosynthesis of piperidine alkaloids, involves a stereoselective three-component vinylogous Mannich reaction. rsc.orgrsc.org This method utilizes a functionalized dienolate to construct multi-substituted chiral piperidines, which serve as versatile intermediates for the synthesis of various natural products. rsc.orgrsc.org

Recent breakthroughs have also focused on the late-stage functionalization of the piperidine core. A modular two-stage process has been developed that combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling. news-medical.net The first step uses an enzyme to selectively install a hydroxyl group on the piperidine ring, which then directs the subsequent C-C bond formation. news-medical.net This method significantly shortens synthetic routes, reducing processes that previously took 7-17 steps down to just 2-5, and avoids the need for expensive precious metal catalysts like palladium. news-medical.net

Furthermore, transition metal catalysis, including gold-catalyzed oxidative amination of non-activated alkenes and palladium-catalyzed reactions, has enabled the enantioselective synthesis of substituted piperidines. nih.gov Radical-mediated cyclizations are also emerging as a potent tool for creating these heterocyclic systems. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Piperidine Architectures
StrategyKey FeaturesAdvantages
Multicomponent Reactions (MCRs)Combines three or more reactants in a single operation.High efficiency, atom economy, and molecular diversity. tandfonline.com
Biocatalytic C-H Oxidation / Radical Cross-CouplingEnzymatic hydroxylation followed by nickel-catalyzed bond formation.Streamlines synthesis, reduces step count, avoids precious metals. news-medical.net
Biosynthesis-Inspired Mannich ReactionStereoselective three-component reaction to form chiral dihydropyridinones.Provides rapid access to chiral building blocks for natural product synthesis. rsc.orgrsc.org
Transition Metal CatalysisUtilizes catalysts (e.g., Gold, Palladium, Iridium) for cyclization and hydrogenation.High stereoselectivity and functional group tolerance. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design molecules and plan synthetic routes. nih.govRetrosynthesis , the process of breaking down a target molecule into simpler precursors, is a particularly challenging area where AI has made significant strides. nih.govresearchgate.net

Computer-aided synthesis planning (CASP) applications, such as ReTReK, integrate deep learning-based reaction prediction with search algorithms to identify promising synthetic routes. acs.org These tools can incorporate the knowledge of synthetic chemists by, for example, favoring convergent synthetic strategies, which are known to be more efficient for multi-step syntheses. acs.org Text-assisted approaches, like T-Rex, even leverage large language models (e.g., ChatGPT) to generate textual descriptions of molecules, which can be used as additional input to boost the performance of retrosynthesis prediction models. arxiv.org

Integration of Computational Chemistry with Experimental Studies for Mechanistic Elucidation

Understanding the precise mechanism of a chemical reaction is crucial for optimizing conditions and improving yields and selectivity. The integration of computational chemistry, particularly Density Functional Theory (DFT) , with experimental studies provides a powerful synergy for mechanistic elucidation.

For example, in the copper-catalyzed intramolecular C-H amination to form piperidines, DFT calculations were used to investigate the proposed Cu(I)/Cu(II) catalytic cycle. acs.org These computational studies can model the energies of transition states and intermediates, helping to explain experimental observations, such as the influence of different ligands on the copper catalyst or the effect of the halide in the starting materials. acs.org

Computational methods are also invaluable for understanding stereoselectivity. In the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, DFT calculations were combined with Variable Temperature NMR (VT-NMR) spectroscopy to study the rotation of the N-Boc group. nih.gov This integrated approach provided a detailed picture of the molecule's conformational dynamics, which is essential for explaining the stereochemical outcome of the reaction. nih.gov By calculating the energy profiles of different reaction pathways, researchers can predict which stereoisomer is likely to form, guiding the design of more selective synthetic methods. nih.gov

Exploration of Novel Spectroscopic Techniques for Fine Structural Details

The increasing complexity of synthetic molecules demands advanced analytical techniques for unambiguous structure determination. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a routine tool, it often falls short for complex structures where signals overlap. ipb.ptresearchgate.netTwo-dimensional (2D) NMR spectroscopy provides a solution by spreading signals across two frequency axes, resolving ambiguities and revealing detailed structural information. wikipedia.orglibretexts.org

Several 2D NMR experiments are indispensable for characterizing complex piperidine derivatives:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgyoutube.com It is fundamental for mapping out the proton framework of a molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. ipb.ptwikipedia.org This allows for the unambiguous assignment of which protons are attached to which carbon or nitrogen atoms. libretexts.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, regardless of whether they are connected by bonds. ipb.pt This information is vital for determining the three-dimensional structure and relative stereochemistry of a molecule.

Beyond these standard techniques, specialized methods like ¹⁹F NMR are being used for chirality sensing in N-heterocycles, offering a simplified way to determine enantiomeric purity. nih.gov The analysis of coupling constants and NOE correlations remains a cornerstone for confirming the stereochemistry of substituents on the piperidine ring. whiterose.ac.uk

Q & A

Q. How can spectroscopic methods confirm the structure of 1-(Piperidin-2-yl)prop-1-en-1-ol and its stereoisomers?

To confirm the structure and stereochemistry, use <sup>13</sup>C NMR and <sup>1</sup>H NMR to analyze chemical shifts and coupling patterns. For example:

  • Compare observed shifts to published data for related compounds, such as the <sup>13</sup>C NMR of (S)-1-(piperidin-2-yl)propan-2-ol (δ 65–70 ppm for hydroxyl-bearing carbons, δ 45–55 ppm for piperidine carbons) .
  • Use 2D NMR (e.g., HMBC, COSY) to resolve overlapping signals in complex regions.
  • For stereoisomer differentiation, employ chiral chromatography or optical rotation measurements .

Q. What synthetic strategies are effective for preparing this compound derivatives?

Key steps include:

  • Nucleophilic substitution : React piperidine derivatives with halogenated propenols under reflux (e.g., K2CO3/acetone, 72 hours) .
  • Purification : Distill under reduced pressure (95°C) and crystallize intermediates (e.g., hydrochloride salts in 2-propanol) .
  • Functionalization : Introduce substituents via alkylation or acylation, monitoring regioselectivity with TLC or HPLC.

Q. How can crystallography resolve ambiguities in the molecular geometry of this compound?

  • Use SHELXL for small-molecule refinement, leveraging features like anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .
  • Validate hydrogen-bonding networks using PLATON or Mercury software.
  • Cross-reference with historical misassignments (e.g., pelletierine’s initial misidentification as XW instead of XS) .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis routes?

  • Apply density functional theory (DFT) to predict transition-state energies for stereochemical outcomes.
  • Use molecular docking to assess interactions with chiral catalysts (e.g., Maruo’s method for enantiomeric excess >95%) .
  • Validate predictions with polarimetry and X-ray crystallography .

Q. What strategies address contradictions in literature data on piperidine derivatives?

  • Re-evaluate historical data : Reanalyze early NMR/X-ray datasets using modern software (e.g., SHELX-2018’s improved restraints) .
  • Reproduce experiments : Compare synthetic yields under varying conditions (e.g., KI catalyst vs. phase-transfer agents) .
  • Meta-analysis : Aggregate data from high-resolution studies to identify systematic errors (e.g., misassigned NOE correlations) .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) in medicinal applications?

  • Core modifications : Replace the propenol group with ketones (e.g., XS analogs) or esters to modulate bioavailability .
  • Pharmacophore mapping : Test analogs against biological targets (e.g., enzymes, receptors) using SPR or radioligand binding assays .
  • Toxicity screening : Use in vitro hepatocyte models to assess metabolic stability .

Q. What advanced techniques validate purity and stability of hygroscopic intermediates?

  • Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled humidity.
  • Mass spectrometry : Detect degradation products (e.g., oxidation of propenol to ketone) .
  • Stability-indicating HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to monitor hydrolytic decomposition .

Q. How can researchers resolve crystallographic disorder in piperidine rings?

  • Apply SHELXL’s PART commands to model alternate conformers .
  • Use Rfree monitoring to avoid overfitting.
  • Compare with high-resolution datasets (e.g., synchrotron radiation, λ = 0.7–1.0 Å) .

Q. What methodologies enable large-scale enantiomer separation?

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
  • Simulated moving bed (SMB) chromatography : Optimize mobile phase (e.g., hexane/isopropanol) for industrial-scale separation .
  • Enzymatic kinetic resolution : Screen lipases or esterases for stereoselective hydrolysis .

Q. How can researchers mitigate challenges in NMR assignment for crowded spectra?

  • Low-temperature NMR : Reduce conformational exchange broadening (e.g., –40°C in CD2Cl2) .
  • Isotopic labeling : Introduce <sup>13</sup>C or <sup>15</sup>N at key positions for HMBC correlations.
  • Machine learning tools : Apply NMR prediction software (e.g., ACD/Labs) to deconvolute overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.